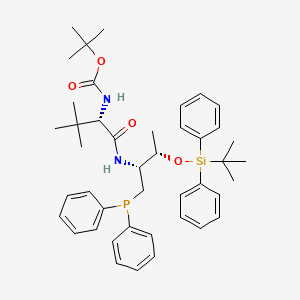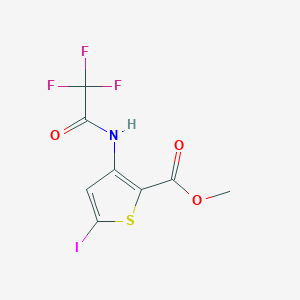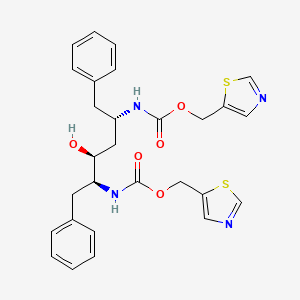
4-methyl-N-(propan-2-yl)aniline hydrochloride
Descripción general
Descripción
4-methyl-N-(propan-2-yl)aniline hydrochloride, also known as N-isopropyl-4-methylaniline, is a chemical compound with the CAS Number: 10436-75-6 . It has a molecular weight of 149.24 and its molecular formula is C10H15N . This compound is typically stored under inert gas and is in liquid form .
Molecular Structure Analysis
The InChI code for 4-methyl-N-(propan-2-yl)aniline is 1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid and it’s recommended to be stored under inert gas .Aplicaciones Científicas De Investigación
Molecular Interactions and Synthesis Processes
Molecular Interactions in Polar Binary Mixtures : A study focused on the molecular interactions between N-methyl aniline and alcohols (propan-1-ol/propan-2-ol) using dielectric permittivity measurements. The research aimed at understanding the dipole moment, excess thermodynamic values, and the formation of hydrogen bonds in these mixtures, highlighting the complex behavior of such molecular systems (Krishna & Mohan, 2012).
Process Development for CCR5 Antagonist Intermediate : Research on an efficient synthesis method for a key intermediate used in the production of the CCR5 antagonist TAK-779 was described. This process involved reductive alkylation and alkylation steps, showcasing the application of "4-methyl-N-(propan-2-yl)aniline hydrochloride" in pharmaceutical synthesis (Hashimoto et al., 2002).
One-Pot Synthesis of N-Arylated Amines : A catalytic system for the synthesis of N-arylated amines, including the synthesis of "this compound" derivatives, was developed. This system utilized rhodium precursors and phosphorus ligands, indicating the chemical's role in facilitating complex organic reactions (Zheng & Wang, 2019).
Material Properties and Applications
- Polyaniline Synthesis in Polyelectrolyte Matrices : The polymerization of aniline hydrochloride in the presence of polyelectrolytes to form water-soluble polyaniline complexes was studied. This work illustrates the potential of "this compound" in conducting polymer and material science research, offering insights into the mechanism of polymerization and the properties of the resulting polyelectrolyte complexes (Boeva et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)11-10-6-4-9(3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRIYLWJPFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)

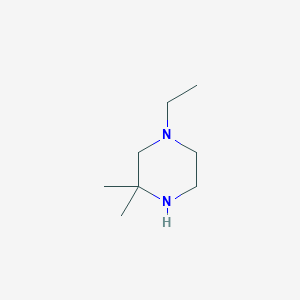

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
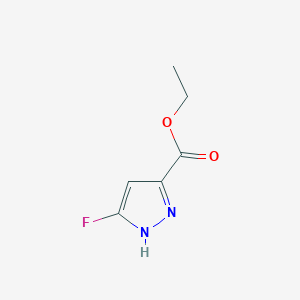
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
